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Introduction

Monoammonium L-glutamate monohydrate (MAG) is the ammonium salt of L-glutamic acid,

a naturally occurring amino acid. It is identified by the CAS number 7558-63-6 for the

anhydrous form and 139883-82-2 for the monohydrate.[1][2][3][4] Functionally, it is utilized in

the food industry as a flavor enhancer and salt substitute, designated by the INS number 624

and the E number E624.[1][5][6][7] This document provides an in-depth overview of its

chemical and physical properties, analytical methodologies, and stability, tailored for

researchers, scientists, and professionals in drug development.

Chemical and Physical Properties
The fundamental physicochemical properties of monoammonium L-glutamate monohydrate
are summarized below. These parameters are critical for its application, formulation, and quality

control.
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Property Value Source(s)

Chemical Name
Monoammonium L-glutamate

monohydrate
[3]

Synonyms
Ammonium glutamate, INS No.

624, E624
[1][3][7]

CAS Number
139883-82-2 (Monohydrate),

7558-63-6 (Anhydrous)
[2][3]

Molecular Formula C₅H₁₂N₂O₄ · H₂O [3]

Molecular Weight 182.18 g/mol [2][3]

Appearance
White, practically odorless

crystals or crystalline powder
[2][3][7][8]

Solubility

Freely soluble in water;

practically insoluble in ethanol

or ether

[1][2][3][7]

pH (5% w/v solution) 6.0 - 7.0 [1][2][3][7]

Specific Rotation [α]D/20

+25.4° to +26.4° (10% w/v

solution in 2N HCl on

anhydrous basis)

[1][2][3]

Assay (Purity)
Not less than 99.0% on the

dried basis
[3]

Loss on Drying
Not more than 0.5% (50°C, 4

h)
[3]

Chemical Structure and Biological Interaction
In an aqueous environment, monoammonium L-glutamate monohydrate readily dissociates

into an ammonium ion (NH₄⁺) and an L-glutamate anion. The L-glutamate ion is the active

component responsible for eliciting the umami taste, the fifth basic taste, by interacting with

specific G-protein coupled receptors (e.g., T1R1/T1R3) on the human tongue.[5] This

mechanism is fundamental to its function as a flavor enhancer.
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Caption: Dissociation of MAG and subsequent binding of L-glutamate to umami taste

receptors.

Experimental Protocols
Detailed methodologies for determining key quality attributes of monoammonium L-glutamate

are provided below.

Assay (Purity) by Non-Aqueous Titration
This method determines the purity of the substance on a dried basis.[3]

Principle: The sample, acting as a base, is titrated with perchloric acid in a non-aqueous

solvent system. The endpoint is determined potentiometrically.

Apparatus:

Analytical balance (accurate to 0.1 mg)

Potentiometer with a suitable electrode system

100 mL beaker

50 mL burette
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Reagents:

Formic acid (≥98%)

Glacial acetic acid

0.1 N Perchloric acid in glacial acetic acid, standardized

Procedure:

Accurately weigh approximately 200 mg of the previously dried sample.

Dissolve the sample in 6 mL of formic acid.

Add 100 mL of glacial acetic acid to the solution.

Titrate the solution with 0.1 N perchloric acid, recording the potential (mV) or pH readings

as a function of titrant volume.

Determine the endpoint from the inflection point of the titration curve.

Perform a blank determination using the same quantities of reagents and subtract the

blank volume from the sample titration volume.

Calculation: Each mL of 0.1 N perchloric acid is equivalent to 9.106 mg of C₅H₁₂N₂O₄ · H₂O.

[3] Purity (%) = (V_sample - V_blank) * N * 9.106 / W_sample * 100 Where:

V_sample = Volume of perchloric acid for the sample (mL)

V_blank = Volume of perchloric acid for the blank (mL)

N = Normality of the perchloric acid solution

W_sample = Weight of the dried sample (mg)

Determination of Specific Rotation
This procedure measures the chiral purity of the L-enantiomer.[3]
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Principle: The angle of rotation of plane-polarized light that passes through a solution of the

sample is measured. This rotation is characteristic of the substance's stereochemistry and

concentration.

Apparatus:

Calibrated polarimeter with a sodium lamp (589 nm)

200 mm polarimeter tube

Volumetric flasks

Reagents:

2N Hydrochloric acid

Procedure:

Prepare a 10% (w/v) solution of the sample, calculated on the anhydrous basis, in 2N

hydrochloric acid.

Ensure the solution is clear and free of undissolved particles.

Maintain the solution and the polarimeter at a constant temperature of 20°C.

Rinse the 200 mm polarimeter tube with the solution and then fill it, ensuring no air

bubbles are present.

Place the tube in the polarimeter and measure the optical rotation.

Determination of pH
This protocol measures the pH of an aqueous solution of the sample.[3]

Principle: The hydrogen ion activity of a solution is measured using a calibrated pH meter

and electrode system.

Apparatus:
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pH meter with a glass electrode, calibrated with standard buffers (e.g., pH 4.0, 7.0, 10.0)

Beakers

Reagents:

CO₂-free deionized water

Procedure:

Accurately weigh 5 g of the sample.

Dissolve it in and dilute to 100 mL with CO₂-free deionized water to prepare a 5% (w/v)

solution.

Immerse the calibrated pH electrode into the solution.

Allow the reading to stabilize and record the pH value.

Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the assay determination protocol

described in section 3.1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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